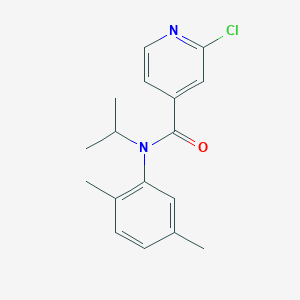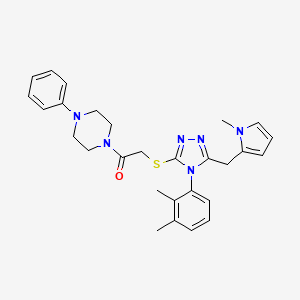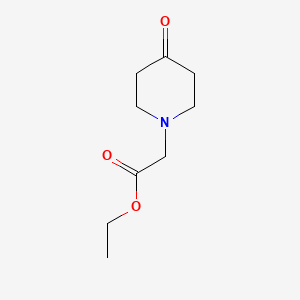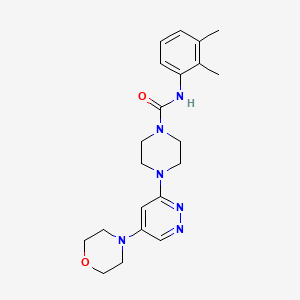
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential application in scientific research. DMPP is a piperazine-based compound that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Molecular Interaction Studies
N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, due to its complex structure, is used in molecular interaction studies. For example, it's used to investigate the binding interactions with the CB1 cannabinoid receptor. These studies involve analyzing the conformational stability and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization of Derivatives
Researchers have synthesized and characterized derivatives containing the morpholine and piperazine moiety. These derivatives are studied for their structural properties and potential applications in various fields, such as in the synthesis of dihydropyrimidinone derivatives (Bhat et al., 2018).
Development of Antimicrobial and Antifungal Agents
Compounds containing elements of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide structure are synthesized and evaluated for their antimicrobial and antifungal activities. These studies focus on developing new therapeutic agents to treat infections and diseases (Abu‐Hashem et al., 2020).
Antiviral Properties
Research into substituted piperazines, which are a part of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide's structure, includes exploring their antiviral properties. This involves studying N-urea and N,N’-bis-urea piperazine derivatives for their potential use as therapeutic agents against various viruses (El‐Faham et al., 2008).
DNA Binding Studies
Studies also include understanding the DNA binding properties of derivatives of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These compounds are analyzed for their ability to interact with DNA, which is critical in the development of new drugs targeting genetic diseases and cancer (Wakelin et al., 2003).
Glucan Synthase Inhibitors
Research has been conducted on pyridazinones as glucan synthase inhibitors, which include structures related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These studies aim to develop compounds with efficacy against fungal infections (Ting et al., 2011).
Neuroprotection in Alzheimer's Disease
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound structurally related to N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide, has been explored for its neuroprotective properties, particularly as a potential treatment for Alzheimer's disease (Lecanu et al., 2010).
Positron Emission Tomography (PET) Imaging
The compound has been studied for its potential in PET imaging. Derivatives are used as radioligands for in vivo visualization of brain receptors, providing insights into psychiatric disorders and treatments (Pierson et al., 2008).
Synthesis of Piperazines and Morpholines
Research includes the synthesis of piperazines and morpholines, integral parts of the chemical structure of N-(2,3-dimethylphenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide. These synthetic processes are important for creating biologically active compounds (Luescher et al., 2014).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-4-3-5-19(17(16)2)23-21(28)27-8-6-26(7-9-27)20-14-18(15-22-24-20)25-10-12-29-13-11-25/h3-5,14-15H,6-13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMFOUHHOLXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
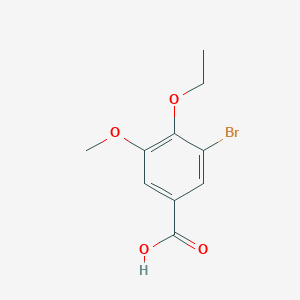
![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
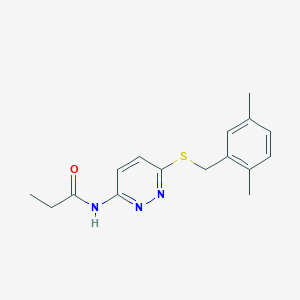
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)


